

4-Chloro-3-fluorobenzamide synthesis pathways

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Compound of Interest

Compound Name: 4-Chloro-3-fluorobenzamide

CAS No.: 874781-07-4

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An In-Depth Technical Guide to the Synthesis of **4-Chloro-3-fluorobenzamide**

CAS: 403-19-0 Formula: C_7H_5ClFNO Molecular Weight: 173.57 g/mol Primary Application: Pharmaceutical Intermediate (Kinase Inhibitors, API Synthesis)

Executive Summary

4-Chloro-3-fluorobenzamide is a critical disubstituted benzene scaffold used primarily in the development of small-molecule drugs.^{[1][2][3]} Its value lies in the orthogonal reactivity of its substituents: the amide group serves as a stable anchor or precursor to heterocycles (e.g., quinazolinones), while the fluorine and chlorine atoms provide specific electronic modulation and sites for metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) at later stages.

This guide details two field-proven synthesis pathways selected for their reliability, scalability, and chemical purity.

Part 1: Strategic Synthesis Architecture

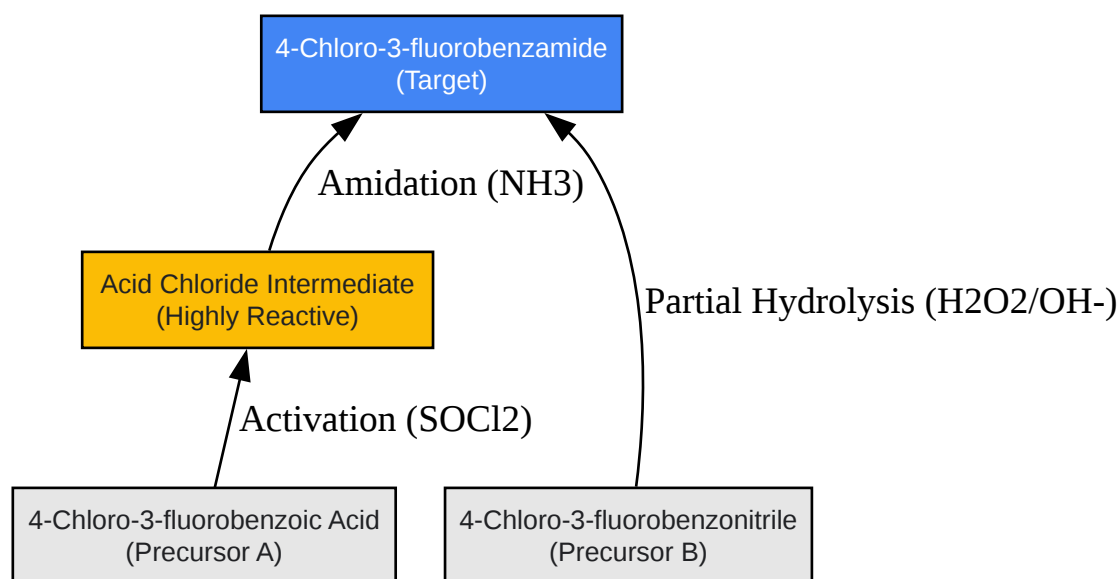
The synthesis of **4-Chloro-3-fluorobenzamide** typically proceeds via the functionalization of the pre-halogenated benzene core.^[1] The two most robust routes involve (A) Amidation of the

Carboxylic Acid and (B) Controlled Hydrolysis of the Nitrile.[3]

Route Comparison Matrix

Feature	Route A: Acyl Chloride Activation	Route B: Nitrile Hydrolysis
Precursor	4-Chloro-3-fluorobenzoic acid (CAS 403-17-8)	4-Chloro-3-fluorobenzonitrile
Reagents	SOCl ₂ , NH ₄ OH (or NH ₃ /DCM)	H ₂ O ₂ , NaOH, DMSO/EtOH
Key Advantage	High conversion, standard lab equipment.[1]	One-pot, avoids corrosive SOCl ₂ . [1][2][3]
Key Risk	Moisture sensitivity of acid chloride. [1][2][3]	Over-hydrolysis to acid if uncontrolled. [1][2][3]
Scalability	Linear scalability (Batch). [1][2][3]	Excellent for large batch/flow. [1][2][3]

Retrosynthetic Analysis (DOT Visualization)



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Caption: Retrosynthetic disconnection showing the two primary chemical entry points to the amide scaffold.

Part 2: Primary Pathway – Acyl Chloride Activation

This route is the "workhorse" method for medicinal chemistry due to its high reliability.^{[1][2][3]} It proceeds in two steps: activation of the carboxylic acid to the acid chloride, followed by nucleophilic acyl substitution with ammonia.^{[1][2][3]}

Step 1: Activation

Reaction: 4-Chloro-3-fluorobenzoic acid + SOCl₂ → 4-Chloro-3-fluorobenzoyl chloride + SO₂↑ + HCl↑^[1]

- Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
- Reagent Loading: Charge the flask with 10.0 g (57.3 mmol) of 4-Chloro-3-fluorobenzoic acid.
- Solvent/Reagent: Add 30 mL of Thionyl Chloride (SOCl₂) (Excess). Note: SOCl₂ acts as both solvent and reagent.
- Catalyst: Add 2-3 drops of anhydrous DMF (Dimethylformamide) to catalyze the chloride formation.
- Reaction: Heat to reflux (75-80°C) for 2–3 hours.
 - Validation: The reaction is complete when gas evolution ceases and the solution becomes clear/homogeneous.^{[1][2][3]}
- Workup: Cool to room temperature. Remove excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil or low-melting solid.^{[1][2][3]} Do not purify; use immediately.

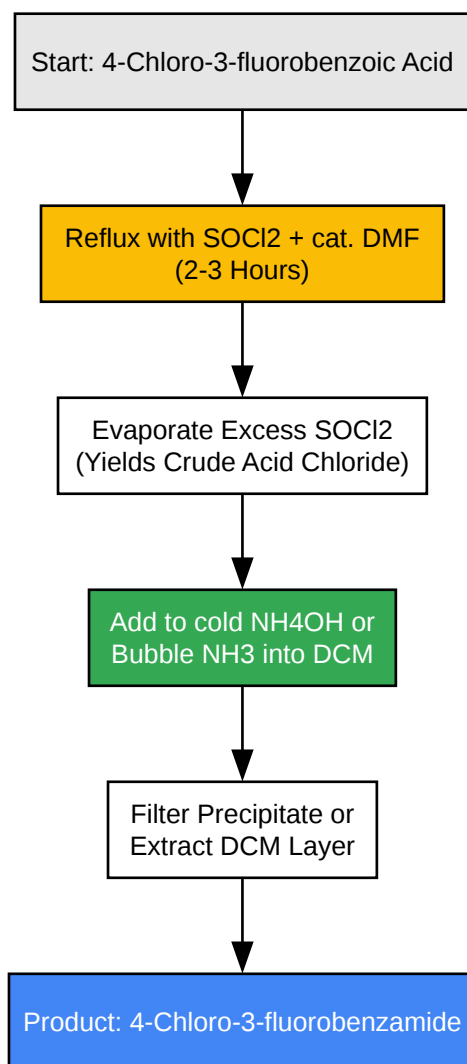
Step 2: Amidation

Reaction: 4-Chloro-3-fluorobenzoyl chloride + 2 NH₃ → **4-Chloro-3-fluorobenzamide** + NH₄Cl^[1]

- Preparation: Dissolve the crude acid chloride in 50 mL of anhydrous Dichloromethane (DCM).

- Ammonia Source:
 - Method A (Gas): Cool the DCM solution to 0°C. Bubble anhydrous NH₃ gas through the solution for 30 minutes.
 - Method B (Aqueous):^[4] Cool 50 mL of concentrated NH₄OH (28-30%) to 0°C in a separate beaker. Slowly add the DCM solution of acid chloride to the stirring ammonia water dropwise.
- Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour.
- Workup:
 - If using Method B (Aqueous), the product often precipitates.^{[1][2][3]} Filter the white solid.
^{[1][2][3]}
 - If product remains dissolved: Separate the organic layer, wash with water (2 x 30 mL), saturated NaHCO₃ (to remove unreacted acid), and brine.^[3] Dry over MgSO₄.^{[1][2][3]}
- Purification: Recrystallize from Ethanol/Water (9:1) if necessary.^{[1][2][3]}
- Yield: Expected yield 85–95%.

Experimental Workflow Diagram



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Caption: Step-by-step workflow for the conversion of benzoic acid to benzamide via acid chloride.

Part 3: Secondary Pathway – Controlled Nitrile Hydrolysis

This route is ideal for larger scales where handling thionyl chloride is undesirable.^{[1][2][3]} It utilizes the Radziszewski reaction conditions to stop the hydrolysis at the amide stage, preventing conversion to the carboxylic acid.^[3]

Reaction: 4-Chloro-3-fluorobenzonitrile + 2 H₂O₂ (OH⁻) → **4-Chloro-3-fluorobenzamide** + O₂ + H₂O[1]

Protocol

- Setup: 100 mL RBF with magnetic stirring.
- Loading: Dissolve 5.0 g (32.1 mmol) of 4-Chloro-3-fluorobenzonitrile in 20 mL of Ethanol (or DMSO for faster rates).
- Base Addition: Add 2.0 mL of 6M NaOH (approx. 0.2 eq).[1][2][3]
- Oxidant Addition: Cool to 0-5°C (ice bath). Add 10 mL of 30% Hydrogen Peroxide (H₂O₂) dropwise. Caution: Exothermic.
- Reaction: Allow to warm to room temperature. Stir for 1–3 hours.
 - Validation: Monitor by TLC.[1][2][3] The nitrile spot (high R_f) will disappear, replaced by the amide spot (lower R_f).[1][3]
- Quench: Carefully add saturated sodium thiosulfate solution to quench excess peroxide.[1][2][3]
- Isolation: Concentrate the ethanol under vacuum. The product usually precipitates as a white solid upon adding cold water.[1][2][3] Filter and dry.[1][2][3]

Part 4: Analytical Characterization

To ensure "Trustworthiness" and validity of the synthesized compound, compare against these expected parameters.

Parameter	Specification	Notes
Physical State	White to off-white crystalline solid	Typical for halogenated benzamides.[1][2][3]
Melting Point	150–160°C (Predicted)	Experimental verification required.[1][2][3] Analogous 4-fluorobenzamide melts ~154°C; 4-chlorobenzamide melts ~179°C.
¹ H NMR (DMSO-d ₆)	δ ~8.05 (bs, 1H, NH), ~7.8 (m, 1H, Ar-H), ~7.6 (m, 1H, Ar-H), ~7.5 (bs, 1H, NH), ~7.4 (m, 1H, Ar-H)	Amide protons appear as two broad singlets due to restricted rotation.
IR Spectroscopy	3350, 3180 cm ⁻¹ (N-H stretch)1660 cm ⁻¹ (C=O Amide I)	Distinctive primary amide doublet in N-H region.[1][2][3]
Mass Spectrometry	[M+H] ⁺ = 174.0/176.0	Shows characteristic 3:1 Chlorine isotope pattern.[1][2][3]

Part 5: Safety & Handling

Hazard Classification (GHS):

- H315: Causes skin irritation.[1][2][3]
- H319: Causes serious eye irritation.[1][2][3][5][6]
- H335: May cause respiratory irritation.[1][2][3]

Precautionary Measures:

- Acid Chloride Route: SOCl₂ releases toxic HCl and SO₂ gases.[1][2][3] Must be performed in a fume hood with a gas scrubber or trap.[1][2][3]

- Nitrile Route: H₂O₂ is a strong oxidizer.[1][2][3] Avoid contact with metals or organic combustibles.[1][2][3]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1][2][3]

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